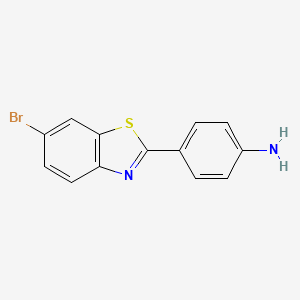

4-(6-Bromo-2-benzothiazolyl)benzenamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(6-Bromo-2-benzothiazolyl)benzenamine is a β-amyloid PET (positron emission tomography) tracer . It can be used in the diagnosis of neurological diseases, such as Alzheimer’s and Down’s syndrome .

Synthesis Analysis

The synthesis of 4-(6-Bromo-2-benzothiazolyl)benzenamine involves a coupling reaction of diazotized 2-amino-6-bromobenzothiazole with pyrogallol . The product is then purified using an ethanol recrystallization method .Molecular Structure Analysis

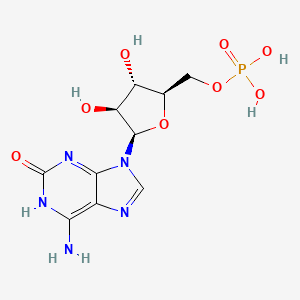

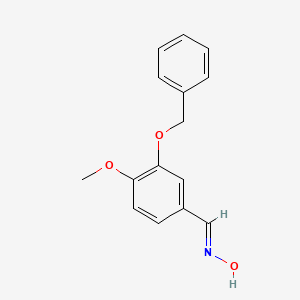

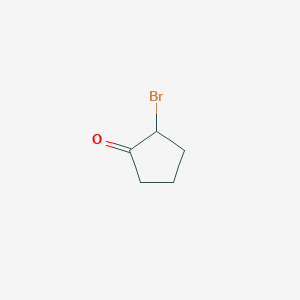

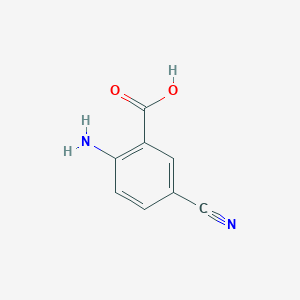

The molecular weight of 4-(6-Bromo-2-benzothiazolyl)benzenamine is 305.19 . Its formula is C13H9BrN2S . The SMILES representation is NC1=CC=C(C2=NC3=CC=C(Br)C=C3S2)C=C1 .Chemical Reactions Analysis

When 4-(6-Bromo-2-benzothiazolyl)benzenamine (compound 6l) is combined with ultraviolet A (UVA), it can induce caspase-3 activity, poly (ADP-ribose) polymerase cleavage, M30 positive CytoDeath staining, and subsequent apoptotic cell death . This treatment results in a decrease in mitochondrial membrane potential (ΔΨ mt), oxidative phosphorylation system (OXPHOS) subunits, and adenosine triphosphate (ATP) but an increase in mitochondrial DNA 4977-bp deletion via reactive oxygen species (ROS) generation .Physical And Chemical Properties Analysis

The physical appearance of 4-(6-Bromo-2-benzothiazolyl)benzenamine is a solid of light yellow to yellow color . It is stored at 4°C and protected from light . In solvent, it can be stored at -80°C for 6 months or at -20°C for 1 month, with protection from light .科学的研究の応用

Chemical Structure and Properties

“4-(6-Bromo-2-benzothiazolyl)benzenamine” is a chemical compound with the molecular formula C13H9BrN2S . It has a molecular weight of 305.19 . The structure of this compound includes a benzothiazole ring, which is a heterocyclic compound .

β-amyloid PET Tracer

One of the primary applications of “4-(6-Bromo-2-benzothiazolyl)benzenamine” is as a β-amyloid PET (positron emission tomography) tracer . PET tracers are used in medical imaging to visualize and measure biological processes in the body .

Neurological Disease Diagnosis

The compound’s use as a β-amyloid PET tracer makes it valuable in the diagnosis of neurological diseases, such as Alzheimer’s and Down’s syndrome . β-amyloid plaques are a hallmark of Alzheimer’s disease, and this compound can help visualize these plaques in the brain .

Cancer Treatment Research

Research has shown that “4-(6-Bromo-2-benzothiazolyl)benzenamine” combined with ultraviolet A (UVA) can induce apoptotic cell death . This suggests potential applications in cancer treatment, particularly for melanoma .

Mitochondrial Research

The compound has been used in research studying the effects on mitochondrial function . Treatment with “4-(6-Bromo-2-benzothiazolyl)benzenamine” plus UVA resulted in a decrease in mitochondrial membrane potential, oxidative phosphorylation system (OXPHOS) subunits, and adenosine triphosphate (ATP), but an increase in mitochondrial DNA 4977-bp deletion via reactive oxygen species (ROS) generation .

Photodynamic Therapy (PDT)

“4-(6-Bromo-2-benzothiazolyl)benzenamine” has been studied for its potential use in photodynamic therapy (PDT), a treatment that uses light-sensitive compounds and light to destroy cancer cells . In a mouse model, “4-(6-Bromo-2-benzothiazolyl)benzenamine” plus UVA was shown to reduce murine melanoma size .

作用機序

Target of Action

The primary target of 4-(6-Bromo-2-benzothiazolyl)benzenamine is β-amyloid . β-amyloid is a peptide that is crucial in the pathogenesis of Alzheimer’s disease and Down’s syndrome .

Mode of Action

4-(6-Bromo-2-benzothiazolyl)benzenamine acts as a PET (Positron Emission Tomography) tracer . It binds to β-amyloid, allowing for the visualization of β-amyloid plaques in the brain using PET imaging . This can aid in the diagnosis of neurological diseases like Alzheimer’s and Down’s syndrome .

Biochemical Pathways

It is known that the compound can induce caspase-3 activity, poly (adp-ribose) polymerase cleavage, m30 positive cytodeath staining, and subsequent apoptotic cell death when combined with ultraviolet a (uva) . This suggests that it may affect pathways related to apoptosis and cell death .

Pharmacokinetics

As a pet tracer, it is likely to be administered intravenously and distributed throughout the body, including the brain

Result of Action

The binding of 4-(6-Bromo-2-benzothiazolyl)benzenamine to β-amyloid allows for the visualization of β-amyloid plaques in the brain . This can aid in the diagnosis of neurological diseases like Alzheimer’s and Down’s syndrome . In addition, when combined with UVA, it can induce apoptotic cell death .

Action Environment

The action of 4-(6-Bromo-2-benzothiazolyl)benzenamine can be influenced by various environmental factors. For instance, its apoptotic effects are observed when it is combined with UVA . This suggests that light exposure may influence its action.

将来の方向性

The future directions of 4-(6-Bromo-2-benzothiazolyl)benzenamine could involve its use in the treatment of melanoma . When combined with UVA, it has been shown to reduce murine melanoma size in a mouse model . Therefore, 4-(6-Bromo-2-benzothiazolyl)benzenamine-PDT may serve as a potential ancillary modality for the treatment of melanoma .

特性

IUPAC Name |

4-(6-bromo-1,3-benzothiazol-2-yl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN2S/c14-9-3-6-11-12(7-9)17-13(16-11)8-1-4-10(15)5-2-8/h1-7H,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZRRXNJALRCBNH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(S2)C=C(C=C3)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80438347 |

Source

|

| Record name | 4-(6-bromo-1,3-benzothiazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(6-Bromo-2-benzothiazolyl)benzenamine | |

CAS RN |

566169-97-9 |

Source

|

| Record name | 4-(6-bromo-1,3-benzothiazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2,2'-Bipyridine]-3-carboxylic acid](/img/structure/B1279253.png)

![(2S,3S)-(+)-2,3-Bis(diphenylphosphino)-bicyclo[2.2.1]hept-5-ene](/img/structure/B1279269.png)